molecular formula C15H13FO4 B6289162 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 925908-93-6

2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6289162
CAS RN: 925908-93-6
M. Wt: 276.26 g/mol
InChI Key: GVUQENXVMGBDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, also known as FMBA, is an organic compound with a molecular formula of C10H9FO3. It is a colorless solid that is soluble in polar organic solvents. FMBA has a wide range of applications in the field of scientific research, from drug discovery and development to biochemistry and pharmacology. FMBA can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoic acid with 4-methoxyphenol in the presence of a base.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and pharmacology. In drug discovery and development, 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is used as a fluorescent label to track the activity of a drug in vivo. In biochemistry, 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is used to study the binding of proteins to small molecules. In pharmacology, 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is used to study the effects of drugs on cell signaling pathways.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% acts as a fluorescent label in drug discovery and development, and as a binding ligand in biochemistry and pharmacology. In drug discovery and development, 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% binds to the target drug and emits a fluorescent signal when the drug is active. In biochemistry, 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% binds to proteins and helps to study the binding of proteins to small molecules. In pharmacology, 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% binds to cell signaling pathways and helps to study the effects of drugs on these pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% are not fully understood. However, it is believed that 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has no known toxic effects on cells or organisms. In addition, 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is not believed to have any significant effect on the metabolism of other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments include its availability, low cost, and high purity. 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is also easy to synthesize and is stable in a variety of solvents. The main limitation of using 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

The future directions for 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% research include further study of its mechanism of action, development of new synthesis methods, and investigation of its potential applications in drug discovery and development. Additionally, further research into its biochemical and physiological effects is needed to better understand its safety and potential toxicity. Finally, new methods for increasing the solubility of 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in aqueous solutions should be explored to facilitate its use in laboratory experiments.

Synthesis Methods

2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized in two steps from commercially available starting materials. The first step is a nucleophilic substitution reaction between 2-fluorobenzoic acid and 4-methoxyphenol in the presence of a base. This reaction gives the desired product, 2-(3-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%, in high yield. The second step is a hydrolysis reaction of the product with aqueous acid to give the desired product in high purity.

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-5-11(12(8-10)15(17)18)9-3-6-14(20-2)13(16)7-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUQENXVMGBDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581353
Record name 3'-Fluoro-4,4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

925908-93-6
Record name 3′-Fluoro-4,4′-dimethoxy[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925908-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-4,4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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